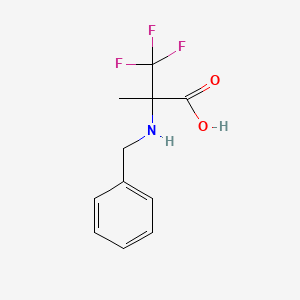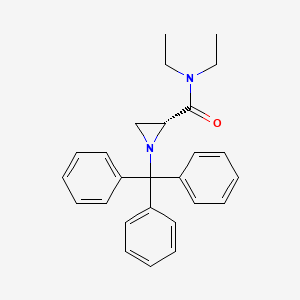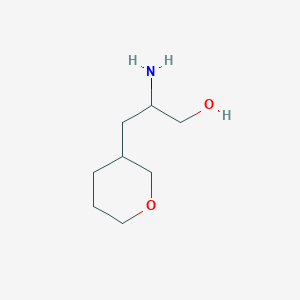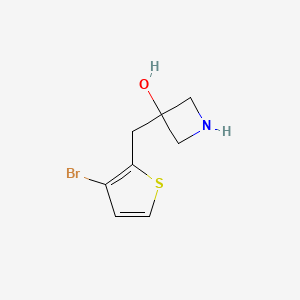
Hexanoic acid, 3-(aminomethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-methylhexanoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the medical field, particularly as an anticonvulsant drug. It was first synthesized by Silverman and Andruszkiewicz in 1989 and has since been recognized for its potent anticonvulsant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-methylhexanoic acid involves several steps. One of the well-documented methods includes the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce 3-isobutylglutaric anhydride as an intermediate . The process involves multiple reaction steps, including hydrolysis and crystallization, to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the product while ensuring the recovery of reagents used .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These include halogens and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
3-(Aminomethyl)-4-methylhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a structural analog for studying neurotransmitter functions and interactions.
Medicine: It is primarily used as an anticonvulsant drug for the treatment of epilepsy and neuropathic pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-4-methylhexanoic acid involves its interaction with the central nervous system. It binds to specific receptors and modulates the release of neurotransmitters, thereby exerting its anticonvulsant effects. The compound’s molecular targets include voltage-gated calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
Gabapentin: Another structural analog of GABA, used as an anticonvulsant and for neuropathic pain.
Uniqueness: 3-(Aminomethyl)-4-methylhexanoic acid is unique due to its specific binding affinity and potency as an anticonvulsant. Its stereochemistry plays a significant role in its effectiveness, with the S-enantiomer being more potent than the R-enantiomer .
Propriétés
Numéro CAS |
128013-68-3 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-6(2)7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clé InChI |
SNUZILRGCMCWCR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


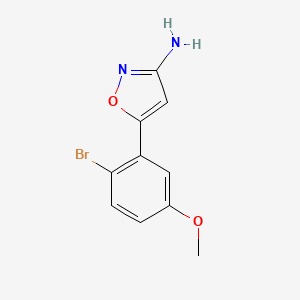
![2-[(2-Chlorophenyl)methyl]prop-2-enoic acid](/img/structure/B15314828.png)
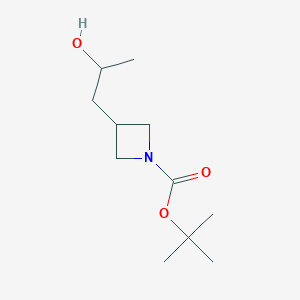
![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)

![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)
